4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolone moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to the thiazolone derivative using an oxidizing agent such as hydrogen peroxide or iodine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also increases the compound’s metabolic stability, prolonging its activity in biological systems . The thiazolone ring can interact with active sites of enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the thiazolone ring, resulting in different chemical and biological properties.
Trifluoromethylated Pyrazoles: These compounds also contain the trifluoromethyl group but have a pyrazole ring instead of a thiazolone ring, leading to distinct reactivity and applications.
Uniqueness: 4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one is unique due to the combination of the trifluoromethyl group and the thiazolone ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(15)14-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMOEJIQHRVMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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